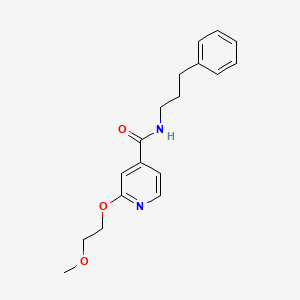![molecular formula C10H12BrClFN B2719620 3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride CAS No. 2470437-72-8](/img/structure/B2719620.png)
3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride” has a CAS Number of 2470437-72-8 . It has a molecular weight of 280.57 . The IUPAC name for this compound is 3-(4-bromo-3-fluorobenzyl)azetidine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrFN.ClH/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8;/h1-2,4,8,13H,3,5-6H2;1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 280.57 . The storage temperature is normal .Scientific Research Applications
Cyclodehydrohalogenation and Heterocyclic Structure Analysis
Research on the cyclodehydrohalogenation of ω-[N-(aryl)-N-(halogenoacyl)]-aminoacetophenones led to the formation of 2-oxo-azetidine and 3-oxo-morpholines from corresponding 4-bromo-derivatives, indicating the existence of dπ-acceptor resonance between the aromatic ring and the bromo-substituent. This study contributes to understanding the structural aspects and resonance stabilization in heterocyclic chemistry (Abdulla et al., 1971).
Synthetic Strategies and Medicinal Chemistry Applications
The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid showcases a novel pathway involving bromofluorination, highlighting its high potential as a building block in medicinal chemistry due to its cyclic fluorinated beta-amino acid structure (Van Hende et al., 2009).
Process Development and Safety Studies
A scalable process for the production of 3-(Bromoethynyl)azetidine, a highly energetic building block, was developed for the production of an Active Pharmaceutical Ingredient (API). This includes a detailed safety study of the hydrochloride salt to determine its explosive properties, demonstrating how chemical process development can mitigate energetic properties (Kohler et al., 2018).
Antipathogenic Activity and Chemical Synthesis
Studies on the synthesis and antipathogenic activity of new thiourea derivatives, including compounds with bromo, fluoro, and chlorophenyl substituents, have been conducted. These derivatives exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle the compound safely to minimize risks.
properties
IUPAC Name |
3-[(4-bromo-3-fluorophenyl)methyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8;/h1-2,4,8,13H,3,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRCSNIJROPWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

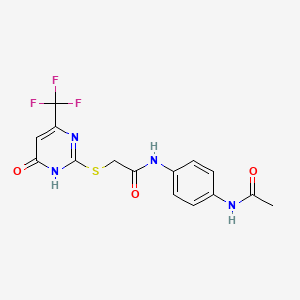
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)
![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)
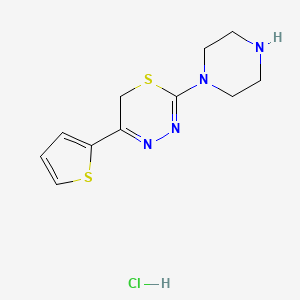
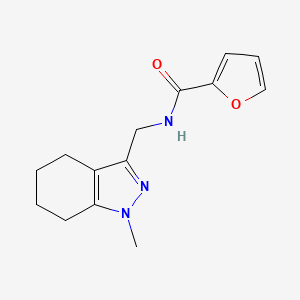
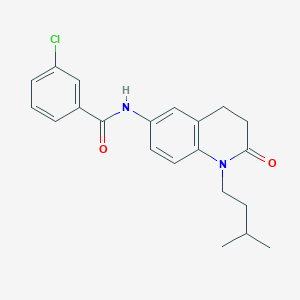
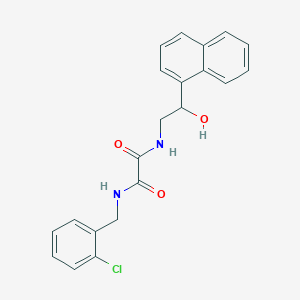
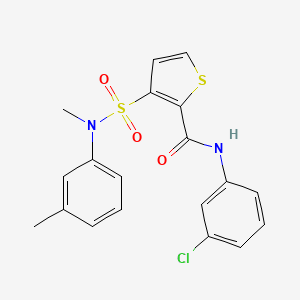
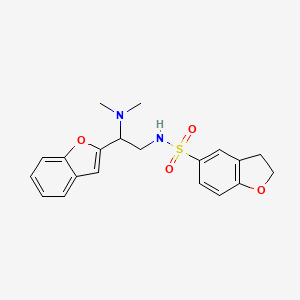
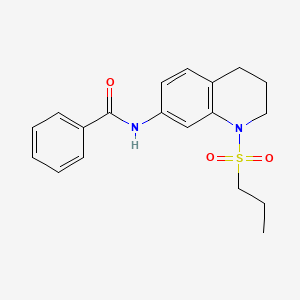
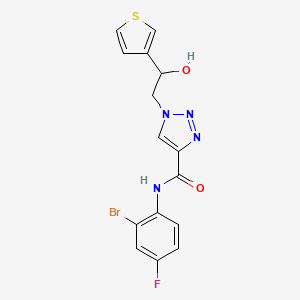
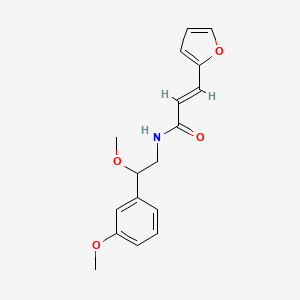
![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2719559.png)
